

A Comparative Spectroscopic Analysis of Di-tert-butylaniline Isomers

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Compound of Interest

Compound Name: *2,4-Di-tert-butylaniline*

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,4-, 2,6-, and 3,5-di-tert-butylaniline isomers, supported by experimental data and protocols.

The strategic placement of bulky tert-butyl groups on the aniline ring significantly influences the spectroscopic properties of its isomers. This guide provides a comparative analysis of the ^1H NMR, ^{13}C NMR, IR, UV-Vis, and mass spectrometry data for 2,4-, 2,6-, and 3,5-di-tert-butylaniline. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development applications, including as synthetic intermediates in drug discovery and materials science.

Structural and Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three di-tert-butylaniline isomers. The data highlights the impact of the substitution pattern on the chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Isomer	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2,4-Di-tert-butylaniline	~7.2 (d)	Doublet	1H	H-6
	~7.1 (dd)	Doublet of Doublets	1H	H-5
	~6.6 (d)	Doublet	1H	H-3
	~3.8 (br s)	Broad Singlet	2H	-NH ₂
	1.43 (s)	Singlet	9H	C(CH ₃) ₃ at C-4
	1.29 (s)	Singlet	9H	C(CH ₃) ₃ at C-2
2,6-Di-tert-butylaniline	7.08 (t)	Triplet	1H	H-4
	6.75 (d)	Doublet	2H	H-3, H-5
	3.84 (s)	Singlet	2H	-NH ₂
	1.44 (s)	Singlet	18H	2 x C(CH ₃) ₃
3,5-Di-tert-butylaniline	6.82 (t)	Triplet	1H	H-4
	6.55 (d)	Doublet	2H	H-2, H-6
	3.58 (s)	Singlet	2H	-NH ₂
	1.28 (s)	Singlet	18H	2 x C(CH ₃) ₃

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Isomer	Chemical Shift (δ , ppm)	Assignment
2,4-Di-tert-butylaniline	~143, ~139, ~136, ~123, ~118, ~115	Aromatic Carbons
	~34.2, ~34.0	Quaternary C of t-butyl
	~31.6, ~29.5	CH ₃ of t-butyl
2,6-Di-tert-butylaniline	143.5, 122.9, 121.7	Aromatic Carbons
	34.2	Quaternary C of t-butyl
	31.5	CH ₃ of t-butyl
3,5-Di-tert-butylaniline	148.8, 143.2, 113.8, 110.4	Aromatic Carbons
	34.9	Quaternary C of t-butyl
	31.5	CH ₃ of t-butyl

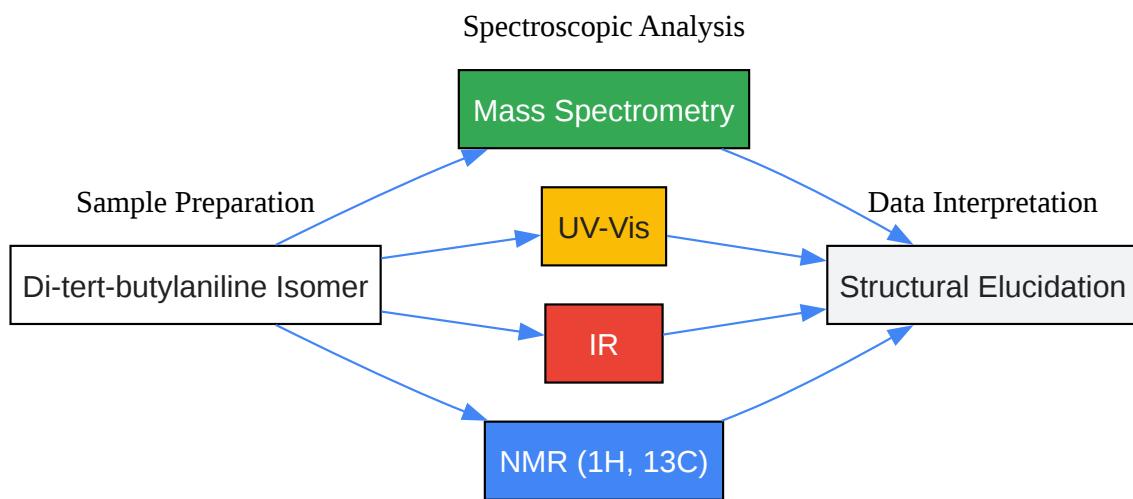
Table 3: IR, UV-Vis, and Mass Spectrometry Data

Isomer	IR (cm ⁻¹)	UV-Vis (λ_{max} , nm)	Mass Spectrometry (m/z)
2,4-Di-tert-butylaniline	3480, 3390 (N-H str), 2960 (C-H str), 1620 (N-H bend), 1510, 1480 (C=C str)[1]	Not Found	M ⁺ at 205, fragments at 190, 148
2,6-Di-tert-butylaniline	~3400 (N-H str), ~2950 (C-H str), ~1600 (N-H bend)[2]	~285[2]	M ⁺ at 205, loss of methyl (m/z 190) is a key fragmentation[2]
3,5-Di-tert-butylaniline	3440, 3360 (N-H str), 2960 (C-H str), 1620 (N-H bend), 1590 (C=C str)	Not Found	M ⁺ at 205, prominent fragments at 190 and 134[3]

Experimental Workflows and Structural Relationships

The following diagrams illustrate the structural differences between the isomers and a general workflow for their spectroscopic analysis.

Caption: Structural relationship of di-tert-butylaniline isomers.



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Caption: General experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of di-tert-butylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 or 500 MHz NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the di-tert-butylaniline isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Spectra were acquired at 25 °C. A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Proton-decoupled spectra were acquired. A greater number of scans were necessary compared to ^1H NMR to obtain adequate signal intensity.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} . A background spectrum was collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the di-tert-butylaniline isomer was prepared in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
- Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) was determined.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent (e.g., methanol or dichloromethane).
- GC-MS Conditions: The sample was injected into the GC, and the components were separated on a suitable capillary column before entering the mass spectrometer.
- MS Conditions: Electron ionization was performed at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu. The molecular ion peak and the fragmentation pattern were analyzed. The base peak in the mass spectrum of 2,6-di-tert-butylaniline may correspond to fragments from the cleavage of carbon-carbon bonds within the tert-butyl groups.[\[2\]](#)

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